molecular formula C7H8BrClN2O2 B6322241 5-Bromo-2-hydrazinylbenzoic acid hydrochloride CAS No. 1260776-15-5

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Cat. No.: B6322241
CAS No.: 1260776-15-5
M. Wt: 267.51 g/mol
InChI Key: GOKHHDKFFMKKIM-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with hydrazinyl and bromine groups, respectively. This compound is typically used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydrazinylbenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is used across various scientific disciplines.

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules. It can undergo reactions such as oxidation, reduction, and substitution due to the hydrazinyl group and bromine atom on the benzene ring.
  • Biology This compound is valuable in studying enzyme inhibition and protein interactions. The hydrazinyl group can form covalent bonds with active site residues in enzymes, potentially inhibiting enzyme activity and disrupting cellular processes.
  • Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydrazinyl group can be oxidized to form azo or azoxy compounds using oxidizing agents like hydrogen peroxide and potassium permanganate.
  • Reduction The compound can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution The bromine atom can be substituted with nucleophiles like amines or thiols, leading to various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The hydrazinyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and is the basis for its potential use as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both bromine and hydrazinyl groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings .

Biological Activity

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and underlying mechanisms.

Chemical Structure and Properties

This compound (CAS Number: 177192-82-4) has the molecular formula C7_7H7_7BrN2_2O2_2 and a molecular weight of 231.047 g/mol. The presence of the bromine atom and hydrazine functional group contributes to its reactivity and biological activity.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of various derivatives of 5-bromo-2-hydrazinylbenzoic acid. For example, a study synthesized a series of hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid, revealing significant antiproliferative effects against cancer cell lines such as 769-P and HepG2. Notably, certain derivatives exhibited high selectivity towards cancer cells while showing moderate toxicity towards normal cells .

Table 1: Cytotoxicity Data of Derivatives

CompoundCell LineIC50 (µM)Selectivity
Derivative 5769-P12.5High
Derivative 13HepG215.0Moderate
Derivative 8Vero>50Low

Antimicrobial Activity

The antimicrobial efficacy of 5-bromo-2-hydrazinylbenzoic acid derivatives has also been investigated. Compounds were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Gram-positive bacteria .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
Derivative AS. aureus (MRSA)3.125
Derivative BB. subtilis6.25
Derivative CA. baumannii>50

The mechanisms through which 5-bromo-2-hydrazinylbenzoic acid exerts its biological effects are diverse:

  • Cytotoxic Mechanism : The introduction of halogen substituents has been shown to enhance cytotoxicity by altering the electronic properties of the compound, facilitating interactions with cellular targets involved in proliferation .
  • Antimicrobial Mechanism : The hydrazine group is believed to play a crucial role in disrupting bacterial cell wall synthesis and function, leading to increased susceptibility to bacterial strains .
  • COX-2 Inhibition : Some studies suggest that derivatives may inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression, thereby providing an additional pathway for their anticancer effects .

Case Studies

Several case studies have documented the efficacy of compounds derived from 5-bromo-2-hydrazinylbenzoic acid in preclinical models:

  • Case Study 1 : A derivative demonstrated significant tumor growth inhibition in a xenograft model of HepG2 liver cancer, suggesting potential for further development as an anticancer agent.
  • Case Study 2 : In vivo toxicity assessments indicated that selected derivatives showed no significant adverse effects on organ function in animal models, supporting their safety profile for therapeutic use .

Properties

IUPAC Name

5-bromo-2-hydrazinylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHHDKFFMKKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-bromobenzoic acid (50.0 g, 231.5 mmol) in conc. HCl (250 mL) at −10° C. was added a solution of sodium nitrite (23.92 g, 347.2 mmol) in water (250 mL), slowly, followed by stirring for 2 h. To this reaction mixture was slowly added a solution of stannous chloride (130.50 g, 225.6 mmol) in conc. HCl (125 mL) with continued stirring at RT for 12 h. The reaction mixture was filtered, the residue washed with the minimum amount of water and vacuum dried to afford the title compound as and ‘off white’ solid 61 g (100%), which was used for next step without further purification. Rf=0.10 (ethyl acetate); 1H NMR (400 MHz, DMSO-d6): δ 11.60-9.60 (brs, 3H), 7.93 (d, J=2.4 Hz, 1H), 7.72 (dd, J=2.4 & 8.8 Hz, 1H), 7.12 (d, J=8.8 Hz, 1H); ES-MS: m/z 229.1 (M−H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
23.92 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
130.5 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

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